molecular formula C12H17Si B12547419 CID 78061246

CID 78061246

Cat. No.: B12547419
M. Wt: 189.35 g/mol
InChI Key: LYTXKQVSICBZBP-UHFFFAOYSA-N
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Description

CID 78061246 is a unique chemical compound cataloged in PubChem, a comprehensive database for chemical properties and bioactivity. For instance, oscillatoxin derivatives (e.g., CID 185389, CID 101283546) share functional groups such as cyclic ethers and halogen substituents, which are critical for bioactivity . This compound may belong to a class of halogenated aromatic or heterocyclic compounds, given the prevalence of such structures in the evidence (e.g., brominated or chlorinated benzene derivatives in ).

Properties

Molecular Formula

C12H17Si

Molecular Weight

189.35 g/mol

InChI

InChI=1S/C12H17Si/c1-4-5-9-12(13(2)3)10-7-6-8-11-12/h6-8,10H,4,11H2,1-3H3

InChI Key

LYTXKQVSICBZBP-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1(CC=CC=C1)[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 78061246” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also focuses on minimizing waste and improving the efficiency of the process through the use of advanced technologies and automation.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 78061246” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time are also critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce hydrogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

The compound “CID 78061246” has a wide range of applications in scientific research, including:

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.

    Medicine: Researchers are exploring the compound’s potential as a therapeutic agent, investigating its effects on different disease models and its mechanism of action.

    Industry: “this compound” is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “CID 78061246” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares hypothetical properties of CID 78061246 (inferred from evidence) with structurally related compounds:

Property This compound (Hypothetical) CID 2049887 (C₇H₅FN₂S) CID 53216313 (C₆H₅BBrClO₂) CID 57416287 (C₇H₁₄N₂O)
Molecular Weight ~200–250 g/mol 168.19 235.27 142.20
LogP (Partition Coefficient) ~2.0–3.5 (predicted) 1.57–2.85 (iLOGP–SILICOS-IT) 0.0–2.15 (iLOGP–XLOGP3) -1.47–1.83 (WLOGP–iLOGP)
Solubility 0.2–0.7 mg/mL (moderate) 0.249 mg/mL 0.24 mg/mL 86.7–651 mg/mL
Polar Surface Area (TPSA) ~40–70 Ų 67.15 Ų 40.46 Ų 48.98 Ų
Bioactivity Potential CYP enzyme inhibition CYP1A2 inhibitor Non-inhibitor Non-inhibitor

Key Observations :

  • Lipophilicity : this compound likely exhibits moderate lipophilicity (LogP ~2.0–3.5), similar to halogenated aromatics like CID 2049887 (LogP 1.57–2.85) . This range supports membrane permeability, critical for drug-like properties.
  • Solubility: this compound’s solubility may align with brominated compounds (e.g., CID 72863: 0.687 mg/mL ), which are less soluble than non-halogenated analogs like CID 57416287 (86.7–651 mg/mL) .
  • Bioactivity : Halogenation (e.g., Br, Cl) in analogs correlates with enzyme inhibition (e.g., CYP1A2 in CID 2049887 ), suggesting this compound could share similar pharmacological targets.

Q & A

Q. How can machine learning optimize reaction conditions for this compound derivatives?

  • Methodological Answer :
  • Train models on existing reaction datasets (e.g., USPTO or Reaxys) to predict optimal catalysts/solvents.
  • Validate predictions via high-throughput experimentation (HTE).
  • Iterate using active learning to refine algorithmic accuracy .

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